molecular formula C17H14F3NO3 B1663064 (2S)-N-(4-苯甲酰苯基)-3,3,3-三氟-2-羟基-2-甲基丙酰胺 CAS No. 147696-46-6

(2S)-N-(4-苯甲酰苯基)-3,3,3-三氟-2-羟基-2-甲基丙酰胺

货号 B1663064
CAS 编号: 147696-46-6
分子量: 337.29 g/mol
InChI 键: LVEDGSIMCSQNNX-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, also known as BTM-0512, is a novel small molecule that has been gaining attention in the scientific community for its potential therapeutic applications. It belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are compounds that selectively target estrogen receptors in different tissues and have been used for the treatment of various diseases, including breast cancer and osteoporosis.

科学研究应用

ATP 敏感钾通道调节

(2S)-N-(4-苯甲酰苯基)-3,3,3-三氟-2-羟基-2-甲基丙酰胺,称为 ZD6169,已被确认为一种新型的 ATP 敏感钾通道开启剂。它在松弛膀胱平滑肌方面显示出体内选择性,这可能在治疗急迫性尿失禁患者方面具有潜力。该化合物表现出显着的选择性比率,表明其对膀胱肌肉的活性优于心血管参数。ZD6169 对膀胱顺应性的影响以及用格列本脲阻断大鼠膀胱活动的能力表明其在针对膀胱功能障碍的治疗应用中具有重要作用 (Howe et al., 1995)

抗乙酰胆碱酯酶活性

一系列与 (2S)-N-(4-苯甲酰苯基)-3,3,3-三氟-2-羟基-2-甲基丙酰胺相关的化合物已显示出有效的抗乙酰胆碱酯酶 (anti-AChE) 活性。这些发现至关重要,尤其是在抗痴呆剂的背景下。在这些衍生物中苯甲酰胺的氮原子处引入大体积部分和修饰导致活性增强。这突出了该化合物通过增加大鼠大脑皮层和海马中的乙酰胆碱水平来治疗阿尔茨海默病等疾病的潜力 (Sugimoto et al., 1990)

实体瘤中 Sigma2 受体成像

含氟苯甲酰胺类似物,包括与 (2S)-N-(4-苯甲酰苯基)-3,3,3-三氟-2-羟基-2-甲基丙酰胺 类似的结构,已被合成并评估为正电子发射断层扫描 (PET) 成像的潜在配体。这些化合物靶向实体瘤中的 Sigma2 受体状态,表明它们在癌症诊断和治疗监测中的应用。这些化合物假设的高肿瘤摄取和良好的肿瘤/正常组织比率,加上它们对 Sigma2 受体的亲和力,突出了它们在肿瘤学领域的意义 (Tu et al., 2007)

抗炎抗血小板聚集

类似于 (2S)-N-(4-苯甲酰苯基)-3,3,3-三氟-2-羟基-2-甲基丙酰胺的化合物,特别是 R-/S-2-(2-羟基丙酰胺)-5-三氟甲基苯甲酸 (R-/S-HFBA),已显示出显着的抗炎和抗血小板作用。这些作用在抑制角叉菜胶诱导的大鼠足爪水肿和抑制花生四烯酸诱导的血小板聚集方面很明显。这些发现突出了此类化合物在解决与血小板聚集相关的炎症和疾病方面的治疗潜力 (Rong et al., 2019)

属性

CAS 编号

147696-46-6

分子式

C17H14F3NO3

分子量

337.29 g/mol

IUPAC 名称

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C17H14F3NO3/c1-16(24,17(18,19)20)15(23)21-13-9-7-12(8-10-13)14(22)11-5-3-2-4-6-11/h2-10,24H,1H3,(H,21,23)/t16-/m0/s1

InChI 键

LVEDGSIMCSQNNX-INIZCTEOSA-N

手性 SMILES

C[C@](C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O

规范 SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O

同义词

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

产品来源

United States

Synthesis routes and methods

Procedure details

5 mM potassium dihydrogen phosphate solution (50 mL) was adjusted to pH 7.1 with 0.1 N sodium hydroxide solution (2 mL), porcine pancreatic lipase (Biocatalysts, Treforest, UK) (0.2 g) added and the pH again adjusted to 7.1 with 0.1 N sodium hydroxide solution (2 mL). Racemic butyric ester derived from N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (1 g) was dissolved in MTBE (10 mL) and added to the reaction, washing in with further MTBE (2 mL). The reaction was stirred at 38° C. under pH control initially set at 7.05 max/7.00 min. After 24 hr., further porcine pancreatic lipase (0.8 g) was added and the pH adjusted to 7.55 max/7.50 min and left for a further 42 hours when a total of 10 mL of 0.1 N sodium hydroxide had been added. The reaction mixture was acidified to pH 3.5 with 2 N HCl (2 mL), stirred for 15 min., then ethyl acetate (30 mL) was added and the mixture was stirred for a further 10 min. The mixture was then filtered and the residue washed with ethyl acetate (20 mL). The aqueous phase was separated and extracted with ethyl acetate (30 mL). The combined organic extracts were washed with 50% brine (20 mL), filtered and evaporated to an oil which partly crystallized. Yield: 0.95 g. The product was a mixture of the (R)-alcohol (99% enantiomeric excess) and ester.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Racemic butyric ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Reactant of Route 3
Reactant of Route 3
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Reactant of Route 4
Reactant of Route 4
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Reactant of Route 6
Reactant of Route 6
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。